Benzoic acid, 4-amino-2-chloro-3,5-diiodo-, ethyl ester
Overview
Description
Benzoic acid derivatives, such as “4-amino-2-chloro-benzoic acid”, are aromatic compounds that contain a benzene ring substituted with a carboxylic acid and other functional groups . They are often used in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of these compounds typically includes a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. The benzene ring is substituted with various functional groups .Scientific Research Applications
Synthesis of Coumarin Derivatives
This compound can be used in the synthesis of coumarin derivatives . Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
Bioreduction Process
The compound can be used in the bioreduction process . The supply of hydrophobic organic solvents to the biocatalytic system can enhance the efficiency of the bioreaction .
Synthesis of Thiophene Derivatives
It can be used in the synthesis of thiophene derivatives . Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry .
Antimicrobial and Cytotoxic Agents
4-Aminobenzoic acid derivatives, including this compound, have exhibited various biological activities . They have been used as antimicrobial and cytotoxic agents .
Pharmaceutical Intermediate
This compound can be used as a pharmaceutical intermediate . It is used in chemical research and has applications in the synthesis of various pharmaceutical compounds .
Synthesis of Indole Derivatives
It can be used in the synthesis of indole derivatives . Indole derivatives have been prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
properties
IUPAC Name |
ethyl 4-amino-2-chloro-3,5-diiodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClI2NO2/c1-2-15-9(14)4-3-5(11)8(13)7(12)6(4)10/h3H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQHTAHZLTYKRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1Cl)I)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClI2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-amino-2-chloro-3,5-diiodo-, ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.